4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo-

Vue d'ensemble

Description

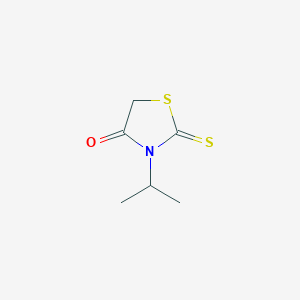

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is a heterocyclic compound that contains a thiazolidinone ring. This compound is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the thiazolidinone ring imparts unique chemical properties to the compound, making it a valuable scaffold for the development of new therapeutic agents.

Mécanisme D'action

Target of Action

Thiazolidinone derivatives have been extensively studied for their potential as anti-tubercular agents against mycobacterium tuberculosis and as inhibitors of the NS2B/NS3 DENV flavivirus serine protease .

Mode of Action

Thiazolidinone derivatives have been found to exhibit potent bioactivity against various bacterial strains . The compound’s interaction with its targets likely results in the inhibition of essential enzymes, thereby disrupting the normal functioning of the pathogen .

Biochemical Pathways

Thiazolidinone derivatives have been associated with significant anticancer activities . They may inhibit various enzymes and cell lines, disrupting the normal cellular processes and leading to cell death .

Result of Action

Thiazolidinone derivatives have shown significant bioactivity against various bacterial strains . This suggests that the compound may have a bactericidal or bacteriostatic effect, inhibiting the growth and proliferation of bacteria.

Analyse Biochimique

Biochemical Properties

It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to these molecules, potentially influencing their function .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one may change over time. This could include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- may vary with different dosages in animal models. Studies may reveal any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- typically involves the cyclization of thiosemicarbazones with α-haloketones under basic conditions. One common method is the reaction of thiosemicarbazide with isopropylidene ketone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which then cyclizes to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

4-Thiazolidinone derivatives, including 3-(1-methylethyl)-2-thioxo-, have shown promising antimicrobial properties. Research indicates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antidiabetic Properties

The compound has been studied for its antidiabetic effects, particularly as a peroxisome proliferator-activated receptor (PPAR) agonist. This class of compounds has been instrumental in developing drugs like pioglitazone, which are used to manage blood glucose levels in diabetic patients .

3. Anticancer Potential

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The scaffold has been utilized to develop novel compounds that inhibit cancer cell proliferation across various cell lines. Research indicates that these compounds can act as multi-target enzyme inhibitors, enhancing their therapeutic efficacy against tumors .

4. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 4-Thiazolidinone has demonstrated anti-inflammatory effects. These properties are significant for developing treatments for conditions characterized by chronic inflammation .

Synthetic Methodologies

The synthesis of 4-Thiazolidinone derivatives has evolved through various innovative strategies:

- One-Pot Synthesis : A method involving the reaction of aromatic amines with aldehydes and thioglycolic acid under solvent-free conditions has been reported, yielding high product purity .

- Ultrasound-Assisted Synthesis : Utilizing ultrasound to enhance reaction rates while minimizing energy consumption is a modern approach that improves yield and efficiency .

- Nanomaterial-Based Synthesis : Recent advancements include using nanomaterials as catalysts in the synthesis process, leading to more sustainable and efficient methodologies .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals the diversity within the thiazolidinone class:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Thioxo-4-thiazolidinone | Contains a thioxo group; similar heterocyclic ring | Known for potent anti-inflammatory effects |

| 5-Ene-4-thiazolidinones | Extended double bond system | Exhibits broad-spectrum antimicrobial activity |

| Rhodanine | A derivative with similar ring structure | Notable for its antitumor properties |

| 2-Alkyl(aryl)-substituted | Variants with different alkyl or aryl groups | Enhanced antidiabetic activity |

This table highlights the unique properties of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- compared to other derivatives, emphasizing its specific substituents that influence biological activity.

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- Antimicrobial Case Study : A study demonstrated that derivatives exhibited significant inhibition against E. coli, suggesting potential for further development into antibiotic agents .

- Antidiabetic Research : Clinical trials involving thiazolidinone analogs showed improved glycemic control in diabetic models, paving the way for new therapeutic strategies .

- Cancer Treatment Exploration : Investigations into thiazolidinone derivatives revealed their ability to induce apoptosis in cancer cells through specific enzyme inhibition pathways .

Comparaison Avec Des Composés Similaires

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- can be compared with other thiazolidinone derivatives, such as:

4-Thiazolidinone, 3-methyl-2-thioxo-: Similar structure but lacks the isopropyl group.

4-Thiazolidinone, 3-ethyl-2-thioxo-: Contains an ethyl group instead of an isopropyl group.

4-Thiazolidinone, 3-phenyl-2-thioxo-: Contains a phenyl group, which imparts different chemical properties.

The uniqueness of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.

Activité Biologique

4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- is C7H13NOS. It features a five-membered ring containing sulfur and nitrogen atoms, which contributes to its unique biological properties. The thioxo group at the second position and the isopropyl group at the third position are critical for its pharmacological activities.

Antibacterial Activity

Research has demonstrated that 4-Thiazolidinone derivatives exhibit significant antibacterial properties. For instance:

- Activity Against Bacterial Strains : Studies indicate that derivatives show efficacy against various strains such as Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : Some compounds have reported MIC values as low as 0.5 µg/mL against S. aureus, highlighting their potential as effective antibacterial agents .

Table 1: Antibacterial Activity of 4-Thiazolidinone Derivatives

| Compound Name | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 |

| Compound B | Escherichia coli | 1.0 |

| Compound C | Pseudomonas aeruginosa | 2.5 |

Antifungal and Anti-inflammatory Properties

In addition to antibacterial activity, 4-Thiazolidinone derivatives have been explored for antifungal and anti-inflammatory effects:

Anticancer Activity

The anticancer potential of 4-Thiazolidinone has been extensively studied:

- Cytotoxicity : Some derivatives have shown potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values ranging from 0.10 to 0.60 µM .

- Mechanism of Action : The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. For example, one study reported that a specific hybrid compound induced G1 phase arrest in MCF-7 cells .

Table 2: Anticancer Activity of Selected Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 0.10 |

| Compound E | A2780 | 0.50 |

| Compound F | HT29 | 0.60 |

Case Studies

Several case studies have illustrated the efficacy of 4-Thiazolidinone derivatives in clinical settings:

- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of thiazolidinone derivatives against multi-drug resistant strains of bacteria. The findings showed significant inhibition of bacterial growth, suggesting potential for therapeutic applications .

- Anticancer Research : Another study focused on a novel hybrid molecule derived from 4-Thiazolidinone, which exhibited marked cytotoxicity against melanoma cells with minimal toxicity to normal cells, indicating its potential as a targeted cancer therapy .

Propriétés

IUPAC Name |

3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-4(2)7-5(8)3-10-6(7)9/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTCWIVFHBFWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365629 | |

| Record name | 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-68-2 | |

| Record name | 4-Thiazolidinone, 3-(1-methylethyl)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.